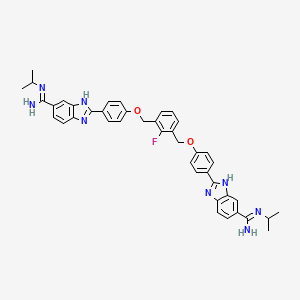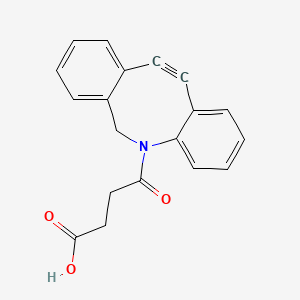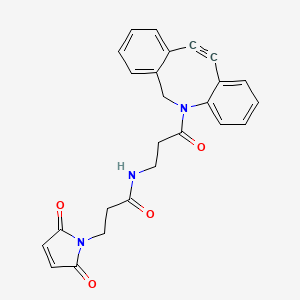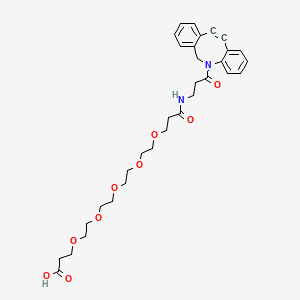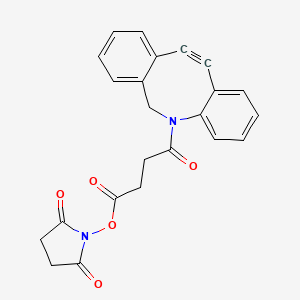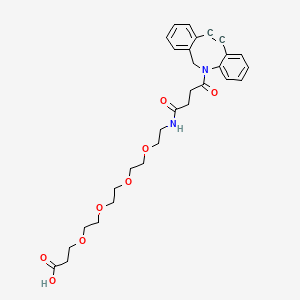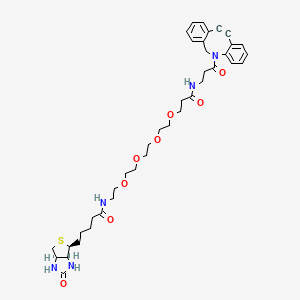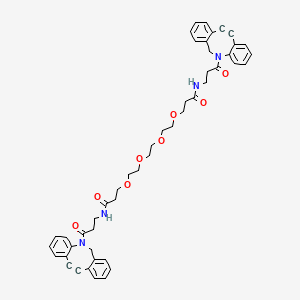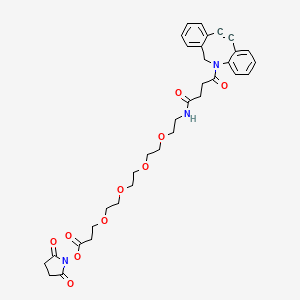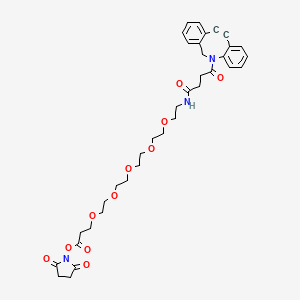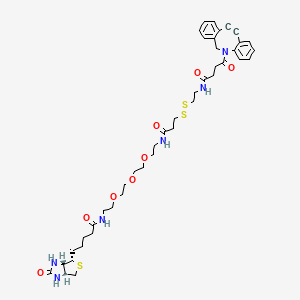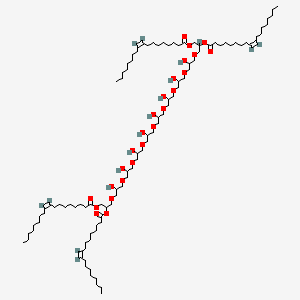
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Decaglyceryl tetraoleate is a biochemical.
Scientific Research Applications
Acid-Catalyzed Transformation in Lipids
A study by Gardner, Nelson, Tjarks, and England (1984) explored the acid-catalyzed transformation of hydroperoxylinoleic acid derivatives. This research found that acid treatment resulted in various products, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, with implications in lipid chemistry and metabolism (Gardner et al., 1984).
Enzymatic Synthesis in Bio-lubricant Production
Gumbytė, Kreivaitis, and Baležentis (2015) investigated the enzymatic synthesis of bio-lubricant using 9-Octadecenoic acid and α-propylene glycol. This study determined optimal conditions for esterification and explored the tribological properties of the synthesized bio-lubricants (Gumbytė et al., 2015).
Regio- and Stereochemical Analysis in Linoleic Acid Derivatives
Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research provided a method for analyzing these acids and understanding their formation during the autoxidation of linoleic acid (Hamberg, 1991).
Decarboxylation in Fatty Acid Catalysis
Knothe, Steidley, Moser, and Doll (2017) reported on the decarboxylation of oleic acid, including 9(Z)-octadecenoic acid, using triruthenium dodecacarbonyl as a catalyst. The study revealed valuable insights into the production of hydrocarbons with diesel fuel properties, emphasizing the multifunctionality of the catalyst in various fatty acids (Knothe et al., 2017).
Synthesis and Application in Material Science
Alghunaimi, Alsaeed, Harith, and Saleh (2019) developed a hydrophobic material based on 9-Octadecenoic acid grafted graphene for oil/water separation. This innovative material demonstrated potential in environmental applications, particularly in cleaning oil spills and removing oil contaminants from water (Alghunaimi et al., 2019).
properties
CAS RN |
34424-98-1 |
|---|---|
Product Name |
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol |
Molecular Formula |
C102H190O25 |
Molecular Weight |
1816.617 |
IUPAC Name |
6,10,14,18,22,26,30,34-octahydroxy-4,8,12,16,20,24,28,32,36-nonaoxanonatriacontane-1,2,38,39-tetrayl tetraoleate |
InChI |
InChI=1S/C102H190O25/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-99(111)124-87-97(126-101(113)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)85-122-83-95(109)81-120-79-93(107)77-118-75-91(105)73-116-71-89(103)69-115-70-90(104)72-117-74-92(106)76-119-78-94(108)80-121-82-96(110)84-123-86-98(127-102(114)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)88-125-100(112)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,89-98,103-110H,5-32,41-88H2,1-4H3/b37-33-,38-34-,39-35-,40-36- |
InChI Key |
NGHUOSKIZOQGBY-PMDAXIHYSA-N |
SMILES |
CCCCCCCC/C=C\CCCCCCCC(OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O)O)O)O)O)O)O)O)O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Decaglyceryl tetraoleate; 9-Octadecenoic acid, tetraester with decaglycerol; Polyglyceryl-10 tetraoleate. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



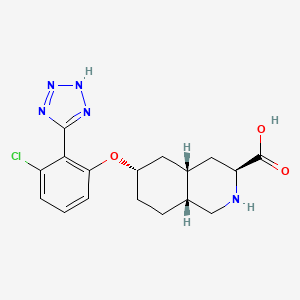
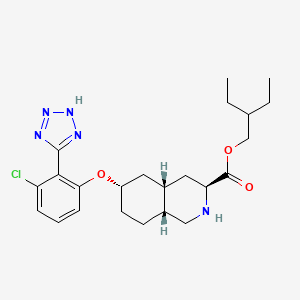
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
